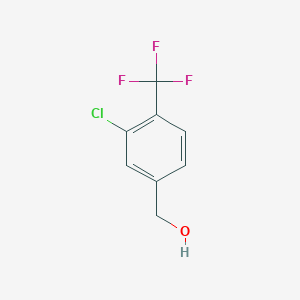
Alcohol 3-cloro-4-(trifluorometil)bencílico
Descripción general
Descripción
3-Chloro-4-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a benzyl alcohol moiety
Aplicaciones Científicas De Investigación
3-Chloro-4-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
It is known that the compound can cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.
Mode of Action
It is known that alcohols can undergo a variety of reactions, including conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes . The trifluoromethyl group in the compound can significantly impact its chemical reactivity .
Biochemical Pathways
It is known that alcohols can participate in various biochemical reactions, including oxidation and reduction reactions .
Pharmacokinetics
The trifluoromethyl group can influence the compound’s lipophilicity, which may affect its absorption and distribution .
Result of Action
It is known to cause irritation to the skin, eyes, and respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-(trifluoromethyl)benzyl alcohol. For instance, the compound’s reactivity and stability can be affected by temperature and pH . Moreover, the presence of other chemicals can influence its reactivity and the pathways it participates in .
Análisis Bioquímico
Biochemical Properties
3-Chloro-4-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive oxygen species (ROS) and subsequent cellular responses . The interactions between 3-Chloro-4-(trifluoromethyl)benzyl alcohol and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which facilitate its binding to active sites of enzymes and proteins.
Cellular Effects
The effects of 3-Chloro-4-(trifluoromethyl)benzyl alcohol on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate signaling pathways related to oxidative stress, leading to the upregulation of antioxidant genes and proteins. Additionally, 3-Chloro-4-(trifluoromethyl)benzyl alcohol can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-4-(trifluoromethyl)benzyl alcohol involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their functions . For instance, it can inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing the reduction of substrates and the generation of ROS. Conversely, 3-Chloro-4-(trifluoromethyl)benzyl alcohol can also activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(trifluoromethyl)benzyl alcohol can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under ambient conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to 3-Chloro-4-(trifluoromethyl)benzyl alcohol in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, such as prolonged activation of stress response pathways and alterations in metabolic flux.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(trifluoromethyl)benzyl alcohol vary with different dosages in animal models. At low doses, this compound can have beneficial effects by enhancing antioxidant defenses and improving metabolic efficiency . At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress, causing cellular damage, and disrupting normal physiological functions. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful as the dosage increases.
Metabolic Pathways
3-Chloro-4-(trifluoromethyl)benzyl alcohol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further participate in biochemical reactions. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic intermediates and influence overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Chloro-4-(trifluoromethyl)benzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of 3-Chloro-4-(trifluoromethyl)benzyl alcohol can affect its activity and function, as it may concentrate in specific organelles or regions within the cell.
Subcellular Localization
The subcellular localization of 3-Chloro-4-(trifluoromethyl)benzyl alcohol is crucial for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of 3-Chloro-4-(trifluoromethyl)benzyl alcohol can also determine its interactions with other biomolecules and its overall impact on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethyl)benzyl alcohol typically involves the reaction of 3-Chloro-4-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to yield the desired alcohol.
Industrial Production Methods
On an industrial scale, the production of 3-Chloro-4-(trifluoromethyl)benzyl alcohol may involve catalytic hydrogenation of the corresponding benzaldehyde using a palladium catalyst. This method offers higher efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 3-Chloro-4-(trifluoromethyl)benzaldehyde or 3-Chloro-4-(trifluoromethyl)benzoic acid.
Reduction: 3-Chloro-4-(trifluoromethyl)toluene.
Substitution: Various substituted benzyl alcohol derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)benzyl alcohol
- 3-Chloro-4-(trifluoromethyl)benzaldehyde
Uniqueness
3-Chloro-4-(trifluoromethyl)benzyl alcohol is unique due to the presence of both a chloro and a trifluoromethyl group on the benzyl alcohol moiety. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMGAIHSRGUIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659329 | |
| Record name | [3-Chloro-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948014-51-5 | |
| Record name | [3-Chloro-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)
![[1-(6-Chloropyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486600.png)

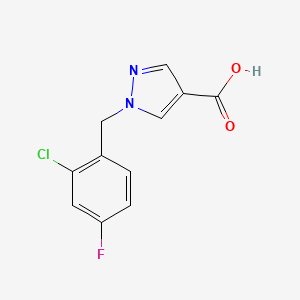
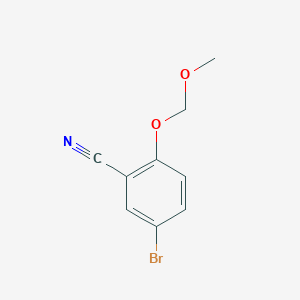
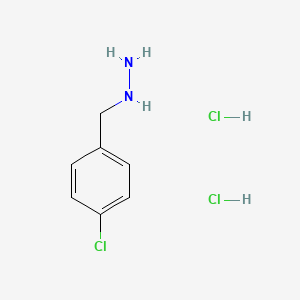
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1486609.png)


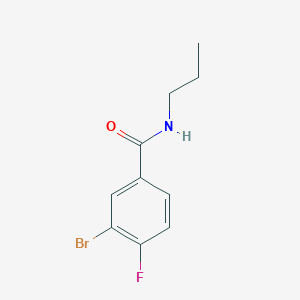
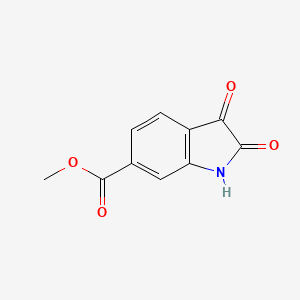
![N-[2-(4-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1486618.png)
![3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B1486619.png)
